(2R,4R,5R,7S)-Aliskiren Fumarate (2:1) is a pharmaceutical compound primarily known for its role as a potent inhibitor of renin, an enzyme involved in the regulation of blood pressure. This compound is a salt form of aliskiren, which is used in the treatment of hypertension. The chemical structure of aliskiren fumarate indicates its classification as a peptidomimetic compound due to its structural similarities to peptides, which allows it to effectively inhibit the renin-angiotensin system.
Aliskiren fumarate is derived from aliskiren, which was first synthesized in the early 2000s and has been subject to various patent protections. The synthesis and formulation of aliskiren fumarate are detailed in several patents and scientific literature, highlighting its development as an antihypertensive medication.
Aliskiren fumarate is classified as an antihypertensive agent and falls under the category of renin inhibitors. It is recognized for its ability to lower blood pressure by inhibiting the activity of renin, thereby reducing the formation of angiotensin I from angiotensinogen.
The synthesis of aliskiren fumarate involves several key steps, primarily focusing on the conversion of intermediate compounds into the final product. The following methods are commonly employed:
The synthesis process can be summarized in a series of chemical reactions where specific intermediates are transformed into aliskiren through controlled conditions that favor desired reaction pathways while minimizing by-products.
The molecular formula for (2R,4R,5R,7S)-aliskiren fumarate is , with a molecular weight of approximately 609.8 g/mol as a salt (551.8 g/mol as a free base) .
The structural representation includes multiple stereocenters, contributing to its specific pharmacological activity:
The primary reactions involved in the synthesis of aliskiren fumarate include:
Each reaction step requires careful control of temperature and solvent conditions to optimize yield and minimize impurities. For example, during the reduction process, maintaining specific temperatures allows for effective catalyst performance while preventing degradation of sensitive intermediates .
Aliskiren functions by competitively inhibiting renin's activity, leading to decreased levels of angiotensin I and subsequently angiotensin II. This inhibition results in:
Clinical studies have demonstrated that aliskiren effectively lowers systolic and diastolic blood pressure in hypertensive patients when administered alone or in combination with other antihypertensive agents .
Aliskiren fumarate is primarily used in clinical settings for managing hypertension. Its unique mechanism offers an alternative approach compared to traditional angiotensin-converting enzyme inhibitors or angiotensin receptor blockers. Research continues into its potential applications in other cardiovascular diseases due to its effects on the renin-angiotensin system.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: